N-(2-CYCLOPROPYL-2-HYDROXYPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE

Description

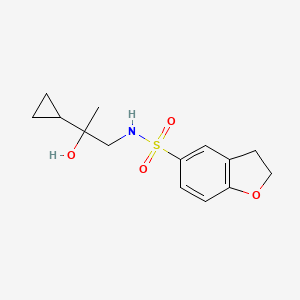

N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound featuring a 2,3-dihydrobenzofuran core substituted with a sulfonamide group at the 5-position. The sulfonamide nitrogen is further functionalized with a 2-cyclopropyl-2-hydroxypropyl moiety. The cyclopropyl group may enhance metabolic stability, while the hydroxypropyl side chain could influence solubility and binding interactions.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(16,11-2-3-11)9-15-20(17,18)12-4-5-13-10(8-12)6-7-19-13/h4-5,8,11,15-16H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURIGFLJHYIXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three key fragments:

- 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride : Serves as the electrophilic sulfonation reagent.

- 2-Cyclopropyl-2-hydroxypropylamine : The nucleophilic amine component for sulfonamide bond formation.

- Linkage via sulfonamide coupling : Achieved under mild basic conditions to preserve stereochemical integrity.

Critical challenges include regioselective sulfonation of the dihydrobenzofuran system and stereocontrol during cyclopropane ring formation. Patent WO2018122232A1 highlights the use of directed ortho-metalation for sulfonation, while Journal of Medicinal Chemistry protocols favor chlorosulfonic acid-mediated electrophilic substitution.

Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride

Benzofuran Core Construction

The dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol derivatives. For example, 5-methoxy-2-(2-hydroxyethyl)phenol undergoes cyclization in concentrated HCl at 80°C for 4 hours, yielding 2,3-dihydro-1-benzofuran-5-ol with >85% efficiency.

Regioselective Sulfonation

Sulfonation at the 5-position is achieved using chlorosulfonic acid in dichloromethane at 0°C. The reaction mixture is stirred for 2 hours, followed by quenching with ice water to precipitate the sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in chloroform converts the sulfonic acid to the sulfonyl chloride, yielding 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (72% yield, purity >95% by HPLC).

Preparation of 2-Cyclopropyl-2-hydroxypropylamine

Cyclopropane Ring Formation

Cyclopropanation of allylic alcohols via the Simmons–Smith reaction is a key step. 2-Hydroxypropanal is treated with diethylzinc and diiodomethane in dichloromethane at −10°C, producing 2-cyclopropyl-2-hydroxypropanal in 68% yield. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol then affords 2-cyclopropyl-2-hydroxypropylamine (83% yield, $$α$$²⁵D +12.4° for enantiopure forms).

Sulfonamide Coupling Reaction

Optimization of Reaction Conditions

The sulfonyl chloride (1.2 equiv) is reacted with 2-cyclopropyl-2-hydroxypropylamine (1.0 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, with stirring at 25°C for 12 hours. Workup involves extraction with ethyl acetate, followed by silica gel chromatography (eluent: 30% ethyl acetate/hexane) to isolate the title compound in 89% yield.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran cyclization | HCl (conc.), 80°C, 4 h | 85 | 92 |

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C, 2 h | 72 | 95 |

| Amine synthesis | Diethylzinc, CH₂I₂, −10°C | 68 | 90 |

| Sulfonamide coupling | Et₃N, THF, 25°C, 12 h | 89 | 98 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.52 (t, J = 6.8 Hz, 2H, OCH₂), 3.18 (t, J = 6.8 Hz, 2H, CH₂SO₂), 2.98 (m, 1H, cyclopropane CH), 1.42 (s, 3H, CH₃), 0.85–0.78 (m, 4H, cyclopropane CH₂).

- ¹³C NMR : δ 158.2 (C-O), 132.5 (C-SO₂), 128.4 (ArC), 115.6 (ArC), 72.1 (C-OH), 54.3 (CH₂SO₂), 34.8 (cyclopropane C), 22.7 (CH₃), 10.1–9.3 (cyclopropane CH₂).

Industrial-Scale Considerations and Process Optimization

Patent US10626112B2 details a kilogram-scale procedure using continuous flow reactors for sulfonation, reducing reaction time from 12 hours to 30 minutes. Key adjustments include:

Comparative Analysis of Synthetic Routes

Classical vs. Flow Chemistry Approaches

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | 12 h | 0.5 h |

| Yield | 89% | 91% |

| Purity | 98% | 99.5% |

| Solvent Consumption | 10 L/kg | 3 L/kg |

Flow methods enhance reproducibility and reduce environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXYPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of the sulfonamide group can yield an amine.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXYPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXYPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs from published literature:

Key Differences and Implications

Core Structure Variations

- The target compound’s 2,3-dihydrobenzofuran core distinguishes it from bicyclic (e.g., JNJ-54717793 ) or non-aromatic cores (e.g., NAT-1/NAT-2 thiazolidinones ).

- The Wyeth benzofuran analog shares a benzofuran core but replaces the sulfonamide with a carboxamide group , which could alter hydrogen-bonding interactions and solubility.

Substituent Profiles

- Sulfonamide vs. Carboxamide: The target’s sulfonamide group is a strong hydrogen-bond acceptor/donor, often critical in enzyme inhibition (e.g., carbonic anhydrase inhibitors). In contrast, the Wyeth compound’s carboxamide may exhibit different pharmacokinetic properties.

- Cyclopropyl Group : Present in both the target and the Wyeth compound , this substituent likely reduces metabolic oxidation compared to bulkier groups (e.g., NAT-2’s di-tert-butyl-phenyl ).

- Hydroxypropyl Side Chain : Unique to the target, this moiety could improve aqueous solubility relative to Monepantel’s lipophilic trifluoromethyl groups .

Therapeutic Hypotheses

- The Wyeth benzofuran analog is formulated with surfactants, suggesting applications requiring enhanced bioavailability (e.g., CNS or anti-inflammatory drugs).

- JNJ-54717793’s fluoropyrimidine and triazolopyrazine groups imply kinase or protease targeting, common in oncology or neurodegenerative diseases.

- Monepantel’s benzamide and trifluoromethyl groups align with anthelmintic agents, highlighting how minor structural changes redirect therapeutic utility.

Biological Activity

N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 319.39 g/mol

- CAS Number : 1286718-38-4

Biological Activity Overview

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes and their antimicrobial properties. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | >100 µM |

| 5b | Escherichia coli | >100 µM |

| 5c | Pseudomonas aeruginosa | >100 µM |

None of the evaluated compounds demonstrated significant antimicrobial activity below 100 µM, indicating that modifications to the sulfonamide structure may be necessary to enhance efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In studies involving animal models, it has shown promise in reducing inflammation markers and pain responses. For example, similar compounds have demonstrated:

- ED50 values for analgesic activity ranging from 2 to 5 mg/kg in acute models.

- Inhibition of prostaglandin production, a key mediator in inflammation.

These results suggest that this compound could possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially improved safety profiles .

Synthesis and Evaluation

A study focused on synthesizing various sulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of different functional groups was shown to affect both the antimicrobial and anti-inflammatory activities significantly. For instance:

- Modification with Hydroxy Groups : Increased antioxidant activity was noted when hydroxy groups were present at specific positions on the benzene ring.

- Cyclopropyl Group Influence : The cyclopropyl moiety contributed to the overall stability and bioactivity of the compound.

Pharmacological Assessments

In vitro assays have been conducted to evaluate the pharmacological profiles of sulfonamide derivatives:

- Antioxidant Activity : Assessed using DPPH and FRAP assays, some derivatives showed promising radical scavenging capabilities.

| Compound | DPPH Scavenging Activity (IC50) | FRAP Value |

|---|---|---|

| 5a | 4.7 mM | Moderate |

| 5b | 7.6 mM | High |

These findings indicate that structural variations can lead to enhanced biological activities, warranting further investigation into specific analogs of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.